(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Catalog No.
S1532514
CAS No.
137036-55-6
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-on...

CAS Number

137036-55-6

Product Name

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

IUPAC Name

(3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m1/s1

InChI Key

AUAKXRGQXZRTQC-MRVPVSSYSA-N

SMILES

C1CC2=CC=CC=C2NC(=O)C1N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N

Isomeric SMILES

C1CC2=CC=CC=C2NC(=O)[C@@H]1N

Potential as a Neuromodulator:

Research suggests that (R)-lobeline may act as a neuromodulator, influencing the activity of certain neurotransmitters in the brain. Studies have shown that it can interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive functions, including learning, memory, and attention [1].

(Source: [1] BLD Pharm. (2023). (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved February 28, 2024, from )

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral compound that belongs to the class of benzoazepines, characterized by a bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula is C10H12N2O, and it has a molecular weight of approximately 176.215 g/mol .

The compound features a unique bicyclic framework, which contributes to its pharmacological properties. Its structural characteristics include an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring, making it an interesting target for synthetic and biological research .

  • Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives.
  • Substitution: The amino group may engage in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

  • Antidepressant Activity: Azepines are often found in the main skeleton of many antidepressant drugs, suggesting a role in mood regulation.
  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties.
  • Anticancer Potential: Research is ongoing to explore its efficacy against various cancer cell lines .

The synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves cyclization reactions using appropriate precursors. A common method includes:

  • Starting Materials: 2-aminobenzamides and orthoesters.
  • Reaction Conditions: The reaction is performed by refluxing in absolute ethanol with 1.5 equivalents of orthoester and 2 equivalents of acetic acid for 12–24 hours.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized conditions and automated systems for reagent addition .

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications across various fields:

  • Medicinal Chemistry: Investigated for potential therapeutic effects in treating depression and inflammation.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Biological Studies: Serves as a probe to study biological processes and interactions.
  • Industrial

Research on interaction studies involving (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is limited but ongoing. Its interactions with biological targets are being explored to understand its mechanism of action better. While specific targets remain unidentified, the compound's structural features suggest potential interactions with neurotransmitter systems relevant to mood regulation .

Several compounds share structural similarities with (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneC10H12N2OParent compound; lacks chirality
(S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneC10H12N2OEnantiomer of (R) form
3-amino-1,3,4,5-tetrahydro-benzodiazepineC11H14N2OContains an extra carbon; different ring structure
7-methyl-(R)-3-amino-4,5-dihydrobenzo[b]azepineC11H13N2OMethyl substitution at the 7-position

The uniqueness of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one lies in its specific stereochemistry and bicyclic structure that may offer distinct pharmacological properties compared to its analogs .

XLogP3

0.6

Other CAS

137036-55-6

Wikipedia

(3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Dates

Modify: 2023-08-15

Explore Compound Types